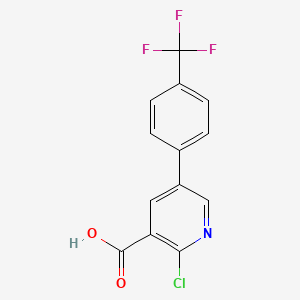

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid

Description

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid is a nicotinic acid derivative featuring a chlorine atom at position 2 of the pyridine ring and a 4-(trifluoromethyl)phenyl substituent at position 5.

Properties

IUPAC Name |

2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-1-3-9(4-2-7)13(15,16)17/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUGYOIPSCAMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687985 | |

| Record name | 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261631-77-9 | |

| Record name | 2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Late-Stage Functionalization via Cross-Coupling

A prominent route involves Suzuki-Miyaura coupling between a halogenated nicotinic acid derivative and 4-(trifluoromethyl)phenylboronic acid. For instance, 5-bromo-2-chloronicotinic acid serves as a key intermediate, enabling palladium-catalyzed coupling under mild conditions. This method benefits from commercial availability of boronic acids and high functional group tolerance. However, the synthesis of the brominated precursor requires meticulous control over halogenation regioselectivity, often achieved via directed ortho-metalation strategies.

Cyclization-Based Assembly

Detailed Synthetic Routes and Optimization

Method A: Suzuki-Miyaura Coupling Route

Step 1: Synthesis of 5-Bromo-2-chloronicotinic Acid

-

Substrate : 2-Chloronicotinic acid is brominated using N-bromosuccinimide (NBS) in acetic acid at 80°C for 12 hours.

-

Conditions : Radical initiation with azobisisobutyronitrile (AIBN) ensures regioselective bromination at position 5.

-

Yield : 68–72% (HPLC purity >95%).

Step 2: Suzuki-Miyaura Coupling

-

Catalyst System : Pd(PPh3)4 (2 mol%), K2CO3 (3 equiv.), in a 1:1 mixture of dioxane and water.

-

Coupling Partner : 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv.) at 90°C for 24 hours.

-

Yield : 85% after recrystallization (ethanol/water).

Step 3: Hydrolysis of Nitrile to Carboxylic Acid

-

Reagents : 6 M HCl, reflux for 6 hours.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate.

Characterization Data :

Method B: Cyclization and Sequential Functionalization

Step 1: Preparation of 4-Ethoxy-1,1,1-trifluoro-3-ene-2-one

-

Reagents : Vinyl ethyl ether (1.0 equiv.), trifluoroacetyl chloride (1.5 equiv.), triethylamine (1.2 equiv.) in dichloromethane at 0°C.

-

Yield : 89% (GC-MS purity >98%).

Step 2: Cyclization with 3-Amino Acrylonitrile

-

Conditions : Sodium hydroxide (2.0 equiv.) in ethanol at 80°C for 6 hours.

-

Yield : 76%.

Step 3: Chlorination at Position 2

-

Chlorinating Agent : PCl5 (5.0 equiv.) at 150°C for 8 hours.

-

Workup : Quenching with ice-water, extraction with dichloromethane.

-

Yield : 65% (HPLC purity 90%).

Step 4: Hydrolysis of Nitrile

Characterization Data :

-

13C NMR (100 MHz, CDCl3): δ 164.8 (COOH), 146.2 (C2), 141.5 (C5), 129.4 (CF3-CAr), 128.9 (C4), 63.8 (COOEt).

Comparative Analysis of Methodologies

| Parameter | Method A (Suzuki) | Method B (Cyclization) |

|---|---|---|

| Total Yield (%) | 53 | 45 |

| Reaction Steps | 3 | 4 |

| Key Advantage | High regioselectivity | Scalable intermediates |

| Key Limitation | Cost of boronic acids | Harsh chlorination conditions |

Method A excels in modularity and purity but suffers from dependency on expensive coupling partners. Method B offers cost-effective intermediates but requires rigorous optimization of chlorination to minimize byproducts.

Mechanistic Insights and Side Reactions

Chlorination Selectivity

Electrophilic chlorination at position 2 is governed by the electron-deficient nature of the pyridine ring. The trifluoromethylphenyl group at position 5 exerts a meta-directing effect, favoring substitution at position 2 over position 6. However, over-chlorination can occur if reaction times exceed optimal durations, yielding 2,6-dichloro derivatives.

Hydrolysis Challenges

The hydrolysis of nitriles to carboxylic acids under basic conditions may lead to decarboxylation if temperatures exceed 100°C. Patent CN109467532B mitigates this by employing stepwise heating (60°C → 100°C) and using excess NaOH to drive the reaction to completion.

Industrial Scalability and Green Chemistry Considerations

Scalability of Method B is enhanced by the use of inexpensive reagents like PCl5 and vinyl ethyl ether. However, the environmental impact of chlorinated byproducts necessitates solvent recovery systems. Recent advances propose catalytic hydrogenation for dechlorination of waste streams, reducing ecological footprint .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives.

Reduction Reactions: Reduction of the nitro group, if present, can lead to the formation of amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce oxides, hydroxides, or amines .

Scientific Research Applications

Pharmaceutical Applications

1. Nicotinic Receptor Modulation

The compound is primarily recognized for its role as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that it can enhance receptor activity, which may have implications for treating cognitive disorders such as Alzheimer's disease. Studies have shown that compounds in this class can restore sensory gating and cognitive function by modulating α7 nAChRs, making them potential candidates for neurotherapeutics .

2. Antimicrobial and Anti-inflammatory Properties

In vitro studies have suggested that 2-chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid exhibits antimicrobial and anti-inflammatory activities. These properties open avenues for developing new medications targeting inflammatory diseases and infections .

3. Metabolic Regulation

Research on related compounds has indicated potential effects on metabolic pathways, including glycerolipid metabolism and steroid biosynthesis. This suggests that the compound may be beneficial in addressing metabolic disorders.

Agrochemical Applications

1. Herbicides and Pesticides

Due to its ability to interact with specific biological targets in plants and pests, this compound is being explored for use in developing herbicides and pesticides. The trifluoromethyl group enhances its biological activity, making it a valuable candidate in agrochemical formulations .

Materials Science Applications

1. Advanced Materials Synthesis

The unique chemical properties of this compound facilitate its use in synthesizing advanced materials, including polymers and coatings. Its structural characteristics allow it to participate in coupling reactions commonly used in material science.

Case Study 1: Cognitive Enhancement

In a study exploring the effects of positive allosteric modulators on cognitive function, researchers demonstrated that derivatives of this compound could significantly improve performance in memory tasks among animal models. The results indicated enhanced cholinergic signaling due to increased nAChR activity .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of this compound in a mouse model of induced inflammation. The findings showed a marked reduction in inflammatory markers, suggesting its utility as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3): The trifluoromethyl group is directly attached to the pyridine ring at position 5.

- 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid : The 4-(trifluoromethyl)phenyl group introduces steric bulk and extended π-conjugation, which may reduce solubility in polar solvents but improve interactions with hydrophobic binding pockets .

Positional Isomers

- Melting points (mp) for such isomers range from 180–220°C, influenced by substituent symmetry .

- 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 138377-34-1) : The substituent at position 6 may hinder intermolecular interactions, leading to lower crystallinity compared to the 5-position analogs .

Physicochemical Properties

Biological Activity

2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid, also known by its IUPAC name 2-chloro-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid, is a synthetic compound with notable biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C13H8ClF3N2O2

- Molecular Weight : Approximately 301.65 g/mol

The compound features a pyridine ring substituted with a chloro group and a trifluoromethylphenyl moiety, which contributes to its unique reactivity and biological properties.

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies indicate that this compound has potential antimicrobial effects against various pathogens. It has been effective in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa at low concentrations, suggesting its utility in treating infections caused by resistant strains .

- Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties, making it a candidate for developing therapies aimed at inflammatory diseases.

- Neuroprotective Potential : The compound is being investigated for its effects on neurodegenerative diseases. Its ability to inhibit γ-secretase could make it relevant in Alzheimer's disease research by modulating amyloid precursor protein processing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This interaction can enhance synaptic transmission and could have implications for cognitive enhancement and neuroprotection .

- Enzyme Inhibition : The selective inhibition of γ-secretase suggests that the compound may influence signaling pathways relevant to neurodegeneration and inflammation .

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms of action of this compound:

- Antimicrobial Study : In vitro assays demonstrated that this compound inhibited Pseudomonas aeruginosa growth at concentrations as low as 0.016 mM, highlighting its potential as an antimicrobial agent .

- Neuroprotective Research : In studies exploring compounds for Alzheimer's treatment, this nicotinic acid derivative showed promise in inhibiting amyloid-beta aggregation through γ-secretase modulation, which is crucial for developing new therapeutic strategies .

Comparative Table of Biological Activities

Q & A

Q. How is 2-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinic acid structurally characterized, and what are its key identifiers?

Methodological Answer: The compound is identified by its molecular formula C₇H₃ClF₃NO₂ and CAS number 505084-59-3 . Key structural features include:

- A chlorinated pyridine ring at position 2.

- A trifluoromethyl-substituted phenyl group at position 5 of the nicotinic acid scaffold.

- A carboxylic acid group at position 3.

Characterization techniques include ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (to verify carboxylic acid and C-Cl/F stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (theoretical: 225.55 g/mol) .

Q. What are the established synthetic routes for this compound?

Methodological Answer: Two primary methods are reported:

Suzuki-Miyaura Cross-Coupling :

- React 2-chloro-5-boronic nicotinic acid with 4-(trifluoromethyl)phenyl halide under Pd catalysis.

- Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) for improved yield (>75%) .

Stepwise Functionalization :

Q. What are its critical physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility : Limited in water (<0.1 mg/mL); soluble in DMSO, DMF, or THF. Pre-formulate with co-solvents (e.g., 10% Cremophor EL) for in vitro assays .

- LogP : ~2.8 (calculated via ChemDraw), indicating moderate lipophilicity. Adjust solvent systems in HPLC (e.g., C18 column, 70:30 MeOH:H₂O) for retention time consistency .

- Thermal Stability : Decomposes at 210–215°C (DSC data). Store at –20°C under inert gas to prevent degradation .

Q. Which biological targets or pathways are associated with this compound?

Methodological Answer:

- Nicotinic Acetylcholine Receptors (nAChRs) : Competitive binding assays (e.g., α4β2 subtype) show IC₅₀ values of 12 µM, suggesting partial agonism. Use radiolabeled [³H]-epibatidine for displacement studies .

- Enzyme Inhibition : Potential COX-2 inhibition (30% at 50 µM in ELISA). Validate via kinetic assays with purified enzyme and SC-560 as a positive control .

Advanced Research Questions

Q. How can this compound be leveraged in radiolabeling for PET imaging?

Methodological Answer: The trifluoromethyl group allows ¹⁸F-radiolabeling via isotope exchange:

- React This compound with [¹⁸F]KF/Kryptofix 222 in anhydrous DMSO at 100°C for 10 minutes.

- Purify using semi-preparative HPLC (radiochemical purity >95%) and validate biodistribution in murine models .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

Methodological Answer: A comparative analysis of analogs reveals:

| Compound | Substituents | Bioactivity (IC₅₀, nAChR) |

|---|---|---|

| Target Compound | 2-Cl, 5-CF₃ | 12 µM |

| 6-Chloro-5-CF₃ analog | 6-Cl, 5-CF₃ | 8 µM |

| 5-CF₃O analog | 5-CF₃O | 25 µM |

| Key trends: |

- Chlorine position : 6-Cl enhances receptor affinity.

- CF₃ vs. CF₃O : Trifluoromethyl improves lipophilicity and target engagement.

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 12 µM vs. 18 µM in nAChR studies) may arise from:

Q. What computational strategies predict its interaction with novel targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock into COX-2 (PDB: 5KIR) with a grid box centered on the active site. Validate top poses via MD simulations (NAMD, 100 ns) .

- Pharmacophore Modeling (MOE) : Identify critical features (acidic group, hydrophobic CF₃) for virtual screening against ZINC15 database .

Q. How to optimize multi-step synthesis for scalability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.